molecular formula C20H14N4OS2 B11491850 3-benzyl-5-(1H-indol-3-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

3-benzyl-5-(1H-indol-3-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11491850
M. Wt: 390.5 g/mol
InChI Key: PGVOAQSNVJHMDA-UHFFFAOYSA-N
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Description

3-benzyl-5-(1H-indol-3-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a complex heterocyclic compound that features a unique combination of benzyl, indole, thiazole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-(1H-indol-3-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-benzyl-1H-indole-2-carbaldehyde with thiourea and a suitable α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which then undergoes cyclization with the pyrimidine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. Catalysts and other additives may also be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-(1H-indol-3-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding dihydro or tetrahydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, 3-benzyl-5-(1H-indol-3-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one exhibits various activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its potential to inhibit specific enzymes or pathways involved in disease processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-5-(1H-indol-3-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can inhibit or modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-5-(1H-indol-3-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one: is similar to other thiazole and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C20H14N4OS2

Molecular Weight

390.5 g/mol

IUPAC Name

3-benzyl-5-(1H-indol-3-yl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C20H14N4OS2/c25-19-16-18(24(20(26)27-16)11-12-6-2-1-3-7-12)22-17(23-19)14-10-21-15-9-5-4-8-13(14)15/h1-10,21H,11H2,(H,22,23,25)

InChI Key

PGVOAQSNVJHMDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)C4=CNC5=CC=CC=C54)SC2=S

Origin of Product

United States

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